molecular formula C16H17ClFN3O4 B11045299 ethyl {4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

ethyl {4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B11045299
M. Wt: 369.77 g/mol
InChI Key: VPESOQVTMAZGER-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the amino, chloro, and fluoro substituents. The final step involves esterification to form the ethyl acetate group. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{4-[3-AMINO-1-(2-CHLOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
  • ETHYL 2-{4-[3-AMINO-1-(4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE

Uniqueness

ETHYL 2-{4-[3-AMINO-1-(2-CHLORO-4-FLUOROPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H17ClFN3O4

Molecular Weight

369.77 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C16H17ClFN3O4/c1-2-25-14(23)7-12-15(16(24)21-20-12)10(6-13(19)22)9-4-3-8(18)5-11(9)17/h3-5,10H,2,6-7H2,1H3,(H2,19,22)(H2,20,21,24)

InChI Key

VPESOQVTMAZGER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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